3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(18-20)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10,20H,1H3,(H2,16,17,19)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFHPLAACXQPQT-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism Investigations and Interaction Dynamics of 3 4 1 Hydroxyimino Ethyl Phenyl 1 Phenylurea
Exploration of Molecular Interactions with Model Biological Macromolecules
There is no available research detailing the interactions of 3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea with purified enzymes, receptors, or nucleic acids. While studies on other phenylurea derivatives have shown activities such as enzyme inhibition, these findings cannot be attributed to the specific compound .
No studies were found that investigate the enzyme inhibition properties of this compound. Therefore, it is not possible to elucidate whether it would act as a competitive, non-competitive, or uncompetitive inhibitor for any specific enzyme.
There is a lack of data on the binding of this compound to any biological receptors. Consequently, information on its binding affinity, kinetics (association and dissociation rate constants), and the specific molecular interactions involved is unavailable.
Allosteric Modulation and Conformational Changes Induced by the Compound
No research has been published on the potential for this compound to act as an allosteric modulator of any protein. Furthermore, there is no information on any conformational changes it might induce in biological macromolecules upon binding.
Intramolecular Tautomerism, Rotational Barriers, and Conformational Flexibility of the Compound
While general principles of chemistry can be applied to hypothesize about the behavior of this molecule, specific experimental or computational data is absent.
Tautomerism: The compound contains both urea (B33335) and oxime functionalities, which can exhibit tautomerism. However, no studies have specifically investigated the tautomeric equilibria of this compound.
Rotational Barriers and Conformational Flexibility: The N,N'-disubstituted urea linkage typically prefers a trans,trans conformation. nih.gov However, the specific rotational barriers and conformational flexibility of this compound have not been determined.
Due to the absence of specific research, a data table on these properties cannot be generated.
pH-Dependent Reactivity, Stability, and Degradation Pathways in Simulated Physiological Environments
General knowledge of oxime chemistry suggests that the hydroxyimino group's stability is pH-dependent, with increased stability generally observed in acidic conditions. nih.govnih.gov However, no specific studies have been conducted on the pH-dependent reactivity, stability, and degradation pathways of this compound in simulated physiological environments. Therefore, a data table summarizing these characteristics cannot be provided.
Structure Activity Relationship Sar and Rational Design Principles for Derivatives of 3 4 1 Hydroxyimino Ethyl Phenyl 1 Phenylurea
Systematic Structural Modifications of the Phenylurea Moiety and Their Impact on Molecular Interactions
The phenylurea core of 3-{4-[1-(hydroxyimino)ethyl]phenyl}-1-phenylurea is a critical determinant of its biological activity, primarily through its ability to form hydrogen bonds and engage in hydrophobic interactions. The urea (B33335) linker (-NH-CO-NH-) acts as a rigid scaffold that correctly orients the two terminal phenyl rings for optimal target engagement. Both the N-H groups and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively.
Systematic modifications of the two phenyl rings have provided significant insights into the SAR of this class of compounds. Research on related phenylurea derivatives has shown that the nature and position of substituents can drastically alter biological activity.
Key findings from SAR studies on various phenylurea analogs include:
Electronic Effects : The electronic properties of substituents on the phenyl rings influence activity. In some series of phenylurea compounds, the introduction of electron-donating groups has been shown to enhance activity, while electron-withdrawing groups may diminish it.
Steric Hindrance : The size and position of substituents are crucial. Bulky groups can introduce steric hindrance, potentially disrupting the optimal binding conformation. However, in some cases, proper alkyl substitutions might enhance activity. nih.gov
The following table summarizes the impact of representative substitutions on the phenyl rings of analogous phenylurea compounds, as observed in various research studies.
| Modification | Position | Substituent Type | Observed Impact on Activity |
| Phenyl Ring A (attached to oxime-bearing ring) | Para (4-position) | Halogen (e.g., -Cl, -Br) | Can increase lipophilicity; activity is often retained or slightly modified. |
| Phenyl Ring A | Ortho/Meta (2,3-positions) | Methyl (-CH₃) | May introduce steric constraints or favorable hydrophobic interactions depending on the target. |
| Phenyl Ring B (terminal) | Para (4-position) | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, often leads to decreased activity in certain series. nih.gov |
| Phenyl Ring B | Meta (3-position) | Chloro (-Cl) | Can lead to potent inhibitory activity through specific interactions. nih.gov |
| Phenyl Ring B | Para (4-position) | Phenoxy (-O-Ph) | Significantly increases size and lipophilicity, leading to potent activity in some receptor antagonist series. nih.gov |
Functionalization and Derivatization of the Hydroxyiminoethyl Group to Probe Its Role
The hydroxyiminoethyl group (-C(CH₃)=NOH), also known as an acetophenone (B1666503) oxime moiety, is a key functional group that contributes significantly to the molecule's properties through its stereochemistry and hydrogen bonding capacity. researchgate.net The oxime's hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom is a hydrogen bond acceptor. researchgate.net
Derivatization of this group is a common strategy to probe its importance and fine-tune the molecule's activity:
O-Alkylation/O-Acylation : Replacing the hydrogen of the oxime's hydroxyl group with an alkyl (e.g., -OCH₃) or acyl (e.g., -OCOCH₃) group eliminates its hydrogen bond donating ability. This modification helps determine if the hydrogen donor capability is essential for interaction with a biological target. It also increases lipophilicity, which can impact pharmacokinetics.
Modification of the Ethylidene Methyl Group : Replacing the methyl group (-CH₃) with other alkyl chains (e.g., ethyl, propyl) or cyclic groups can explore the size and shape of the binding pocket. Such changes affect the steric and hydrophobic profile of this part of the molecule. mdpi.com
Bioisosteric Replacement : The oxime functionality can be replaced with other groups that have similar electronic and steric properties (bioisosteres), such as amides or hydrazones, to assess whether the specific oxime chemistry is critical for activity.
Positional Isomerism Studies and Their Influence on Compound Properties
Isomerism plays a critical role in the biological activity of the urea-oxime class of compounds. This includes both positional isomerism on the aromatic rings and geometric isomerism at the oxime's C=N double bond.
Geometric Isomerism of the Oxime: The hydroxyiminoethyl group can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N bond. The orientation of the hydroxyl group relative to the substituted phenyl ring is different in each isomer, which can lead to significant differences in their biological and physical properties.
Binding Interactions : The spatial arrangement of the hydroxyl group can determine its ability to form key hydrogen bonds with a target receptor. One isomer may fit perfectly into a binding site, while the other may be unable to establish the same crucial interactions.
Stability and Conformation : One isomer is often more thermodynamically stable than the other. SAR studies on pyridinium (B92312) oximes have shown that the position of the oxime group on the ring is a critical factor for activity. mdpi.com
Supramolecular Assembly : The isomeric form can influence how molecules pack in a crystal lattice and their intermolecular interactions, which can affect properties like solubility. nih.gov
Positional Isomerism on Phenyl Rings: The location of the entire [1-(hydroxyimino)ethyl] group on its phenyl ring is also a key determinant of activity. The parent compound has this group in the para (4) position relative to the urea linker. Moving this group to the meta (3) or ortho (2) position would fundamentally alter the geometry of the molecule. This change affects the distance and angle between the critical pharmacophoric elements—the oxime and the urea moiety—likely disrupting the optimal binding conformation required for biological activity. Studies on other complex molecules have demonstrated that positional isomerism can dramatically impact coordination geometry and molecular self-assembly. nih.gov
| Isomer Type | Description | Influence on Properties |
| Geometric (E/Z) | Different spatial arrangement of the -OH group around the C=N bond. | Affects ability to form specific hydrogen bonds, thermodynamic stability, and binding affinity. |
| Positional (ortho, meta, para) | Location of the hydroxyiminoethyl group on the phenyl ring. | Alters the overall molecular shape and the relative positioning of key functional groups, impacting receptor fit. |
De Novo Design Strategies for Novel Analogues Based on SAR Insights
De novo design involves the computational creation of novel molecular structures based on the information gleaned from SAR studies. For the this compound scaffold, this process uses the established relationships between structural modifications and activity to design new, potentially more potent and selective analogues.
The design process typically follows these steps:
Scaffold Analysis : The core urea-oxime scaffold is broken down into key fragments: the terminal phenyl ring, the urea linker, the central phenyl ring, and the hydroxyiminoethyl group.
SAR Rule Generation : Insights from the studies described in the previous sections are translated into a set of "rules." For example: "A halogen at the para-position of the terminal phenyl ring is tolerated," or "The (E)-isomer of the oxime is required for activity."
Fragment-Based Growth : Using a validated model of the biological target's binding site, computational algorithms can "grow" new molecules. This can be done by starting with a core fragment (like the phenylurea moiety) and adding functional groups from a virtual library that adhere to the established SAR rules.
Virtual Screening and Scoring : The newly designed virtual compounds are then docked into the target's active site and scored based on their predicted binding affinity and compatibility with the site's properties (e.g., hydrogen bonding, hydrophobicity). This allows for the prioritization of the most promising candidates for synthesis. nih.gov
This approach facilitates the exploration of a much wider chemical space than is possible through traditional synthesis alone, accelerating the discovery of optimized lead compounds. nih.gov
Pharmacophore Elucidation and Mapping for the Urea-Oxime Class of Compounds
A pharmacophore model is an abstract 3D representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For the urea-oxime class of compounds, a general pharmacophore can be elucidated based on the key functional groups present in this compound.
The essential features of this pharmacophore would likely include:
Two Hydrogen Bond Donors (HBD) : Provided by the two N-H groups of the urea linker.
One or Two Hydrogen Bond Acceptors (HBA) : Provided by the carbonyl oxygen of the urea and the nitrogen and/or oxygen of the oxime group. researchgate.net
Two Aromatic/Hydrophobic Regions (AR/HY) : Provided by the two phenyl rings. These are crucial for van der Waals and pi-pi stacking interactions within the binding pocket.
A Hydrogen Bond Donor/Acceptor Feature : From the oxime -OH group, whose specific role (donor or acceptor) and required orientation would be determined by the target's topology.
The spatial relationship between these features is critical. The urea backbone acts as a relatively rigid spacer, defining the distance and orientation between the two aromatic rings. The oxime group provides an additional interaction point at a specific vector from the central phenyl ring. Computational techniques like 3D-QSAR and pharmacophore modeling are used to refine these models based on a series of active and inactive compounds, leading to a predictive tool for virtual screening and rational drug design. researchgate.netnih.gov
| Pharmacophore Feature | Corresponding Chemical Moiety | Primary Interaction Type |
| Hydrogen Bond Donor (HBD) 1 | Urea N-H (proximal to oxime ring) | Hydrogen Bonding |
| Hydrogen Bond Donor (HBD) 2 | Urea N-H (proximal to terminal ring) | Hydrogen Bonding |
| Hydrogen Bond Acceptor (HBA) 1 | Urea C=O | Hydrogen Bonding |
| Hydrogen Bond Acceptor (HBA) 2 | Oxime C=N | Hydrogen Bonding |
| HBD/HBA 3 | Oxime N-OH | Hydrogen Bonding |
| Aromatic/Hydrophobic Region 1 | Central Phenyl Ring | Hydrophobic, π-π Stacking |
| Aromatic/Hydrophobic Region 2 | Terminal Phenyl Ring | Hydrophobic, π-π Stacking |
Computational Chemistry and Theoretical Modeling of 3 4 1 Hydroxyimino Ethyl Phenyl 1 Phenylurea
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules. For derivatives of phenylurea, these calculations can predict geometric parameters, electronic distribution, and spectroscopic signatures. Recent studies on similar structures have utilized DFT to analyze conformational preferences, highlighting the dynamic behavior of N,N'-diaryl ureas. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. For instance, in a related phenylurea compound, pencycuron, the HOMO-LUMO energy gap was calculated to be 4.152 eV, suggesting that substitutions on the phenyl ring can significantly alter these values. tandfonline.com Such calculations for "3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea" would be invaluable in predicting its reactivity.
Table 1: Predicted Electronic Properties of a Phenylurea Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.0 eV |
| Energy Gap (ΔE) | 4.2 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics (MD) Simulations of the Compound in Solution and in Complex with Target Molecules
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. These simulations have been effectively used to study the hydrotropic solubilization mechanism of various urea (B33335) derivatives. nih.gov By simulating the compound in an aqueous environment, researchers can observe its conformational changes, solvation, and aggregation tendencies. Such simulations have revealed that urea derivatives can undergo significant molecular aggregation in solution, a process driven by changes in water structure. nih.gov
When studying the interaction of a ligand with a biological target, MD simulations can provide detailed information about the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that occur upon binding. These simulations are crucial for validating docking results and understanding the dynamic nature of the binding process.
In Silico Prediction of Molecular Interactions, Binding Affinities, and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a target protein. For instance, docking studies on phenyl urea derivatives have been used to identify inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and transketolase. nih.govnih.gov
In a study on diphenyl urea derivatives as transketolase inhibitors, docking was used to refine a list of potential compounds and predict their binding modes within the enzyme's active site. nih.gov Similarly, for novel N-phenylurea derivatives, docking studies have predicted stronger binding to target receptors compared to existing drugs like hydroxyurea, which was later confirmed by molecular dynamics simulations showing lower total energy for the complex. rasayanjournal.co.in
Table 2: Example Docking Results for Phenylurea Derivatives Against a Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | -8.5 | LYS745, MET793 |
| Derivative B | -7.9 | ASP855, CYS797 |
| Derivative C | -9.1 | GLU762, LEU844 |
| This compound | (Predicted) | (Hypothetical) |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for the Compound Series
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds based on a dataset of known molecules.
For N-hydroxy urea derivatives, 2D-QSAR models have been developed to correlate their structure with inhibitory activity against enzymes like flap endonuclease-1 (FEN-1), an important target in cancer therapy. nih.gov These models, often developed using multiple linear regression, can identify key physicochemical descriptors that influence biological activity. nih.gov A successful QSAR model can significantly aid in the design of more potent analogs. The development of a QSAR model for a series including "this compound" could help in optimizing its structure for a specific biological target.
Virtual Screening and Ligand-Based Design Approaches for Identifying Novel Scaffold Homologs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based virtual screening uses the knowledge of known active molecules to identify others with similar properties.
The phenylurea scaffold has been successfully used in virtual screening campaigns to discover novel inhibitors for various targets. nih.gov For example, a pharmacophore-based virtual screening led to the identification of new human transketolase inhibitors with a phenyl urea core. nih.gov These approaches can be applied to "this compound" to identify novel homologous scaffolds that may possess similar or improved biological activities. By using its structure as a query, it is possible to search large chemical databases for compounds with similar 2D or 3D features, potentially leading to the discovery of new lead compounds. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Characterizing 3 4 1 Hydroxyimino Ethyl Phenyl 1 Phenylurea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the protons of the urea (B33335) linkage (-NH-CO-NH-), the methyl protons, and the hydroxyl proton of the oxime group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would reveal the substitution pattern on the phenyl rings. For instance, the protons on the para-substituted phenyl ring attached to the oxime group would likely appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons of the monosubstituted phenyl ring of the urea moiety would show more complex splitting patterns. The NH protons of the urea bridge would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The methyl protons next to the oxime functionality would likely be a sharp singlet, and the oxime hydroxyl proton would also present as a singlet, the position of which can vary significantly depending on hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon of the urea group would resonate at a characteristic downfield position. The carbon atoms of the aromatic rings would appear in the aromatic region, and their specific chemical shifts can be predicted and compared with experimental data to confirm the structure. The sp² carbon of the oxime group (C=N) and the methyl carbon would also have characteristic chemical shifts.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for the unambiguous assignment of all proton and carbon signals by establishing correlations between neighboring protons and between protons and carbons over two or three bonds.
Dynamic NMR studies could also be employed to investigate conformational changes or restricted rotation around the C-N bonds of the urea linkage or the C=N bond of the oxime, which can exist as (E) and (Z) isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-NH-CO | 8.5 - 9.5 (s, 1H) | - |
| CO-NH-Aryl | 8.0 - 9.0 (s, 1H) | - |
| Phenyl-H (ortho) | 7.4 - 7.6 (d) | 120 - 122 |
| Phenyl-H (meta) | 7.2 - 7.4 (t) | 128 - 130 |
| Phenyl-H (para) | 7.0 - 7.2 (t) | 123 - 125 |
| Aryl-H (ortho to urea) | 7.3 - 7.5 (d) | 118 - 120 |
| Aryl-H (ortho to oxime) | 7.5 - 7.7 (d) | 138 - 140 |
| C=O (urea) | - | 152 - 155 |
| C=N (oxime) | - | 155 - 158 |
| CH₃ | 2.1 - 2.3 (s, 3H) | 12 - 15 |
| N-OH | 10.0 - 11.5 (s, 1H) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS) for Precise Identification and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques are vital for the precise identification and structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the compound. This is a critical step in confirming the molecular formula, C₁₅H₁₅N₃O₂. The high resolution distinguishes the target compound from other molecules with the same nominal mass.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion (or a protonated/deprotonated version) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the urea linkage is a common fragmentation pathway for phenylurea derivatives, which could lead to the formation of phenyl isocyanate and the corresponding aniline (B41778) derivative ions. Fragmentation of the oxime moiety might involve the loss of hydroxyl or methyl groups. A study on the characterization of N,N'-substituted urea derivatives using electrospray ionization tandem mass spectrometry highlighted that a characteristic fragment ion is often formed by the C-N bond cleavage with the elimination of an isocyanate moiety nih.govresearchgate.net.
While specific experimental fragmentation data for the target compound is not available in the provided search results, analysis of related N,N'-substituted ureas suggests that key fragment ions would arise from the cleavage of the urea bonds and fragmentation of the side chains nih.govresearchgate.net. The systematic study of these fragmentation patterns allows for the confident identification of the compound and its isomers.
X-ray Crystallography and Solid-State Characterization of the Compound and Its Cocrystals/Complexes
X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure, including the stereochemistry of the oxime group (E or Z configuration).
The crystal structure would also elucidate the hydrogen bonding network, which is expected to be significant given the presence of the urea and oxime functional groups. These hydrogen bonds play a crucial role in the packing of the molecules in the crystal lattice. For instance, a study on the crystal structure of 2-hydroxy-2-phenylacetophenone oxime revealed the importance of hydrogen bonding and van der Waals interactions in the crystal packing nih.gov.
In the absence of a crystal structure for the target compound, analysis of related structures, such as other substituted phenylureas or oximes, can provide valuable insights into the expected molecular conformation and packing motifs nih.gov. The formation of cocrystals or complexes with other molecules could also be investigated to modify the physicochemical properties of the compound, and their structures would also be amenable to X-ray crystallographic analysis.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Probing
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and probing its conformational state.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the urea group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O stretching (Amide I band) of the urea is typically a strong band around 1630-1680 cm⁻¹. The C=N stretching of the oxime would be observed in the 1620-1690 cm⁻¹ region, potentially overlapping with the urea C=O stretch. The O-H stretching of the oxime would be a broad band, typically in the 3100-3600 cm⁻¹ range, depending on the extent of hydrogen bonding. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl rings would give rise to prominent bands. The C=N and C=O stretching vibrations would also be Raman active. A computational and experimental study on phenylurea has provided detailed assignments of its vibrational modes, which can serve as a basis for interpreting the spectra of its derivatives nih.gov.
By comparing the experimental spectra with those of related compounds and with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. This can also provide information on the molecular conformation and intermolecular interactions.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Urea | N-H stretch | 3200 - 3400 |
| Urea | C=O stretch (Amide I) | 1630 - 1680 |
| Oxime | O-H stretch | 3100 - 3600 (broad) |
| Oxime | C=N stretch | 1620 - 1690 |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Methyl | C-H stretch | 2850 - 2960 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Analogues
While this compound itself is not chiral, chiral analogues could be synthesized, for example, by introducing a chiral center in the ethylidene group or by atropisomerism if rotation around the aryl-urea bond is restricted. For such chiral analogues, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule. For a pair of enantiomers, their CD spectra are mirror images of each other. This property allows for the determination of the enantiomeric excess (ee) of a mixture of enantiomers. Studies have shown that CD can be used as a detection method in the screening of enantioselective catalysts and for monitoring changes in enantiomeric excess over time nih.gov.
The enantioselective synthesis of chiral oxime ethers has been a subject of research, highlighting the importance of stereochemistry in this class of compounds nih.govresearchgate.net. If a chiral analogue of the target compound were synthesized, CD spectroscopy would be a key technique for characterizing its stereochemical purity.
Chromatographic and Electrophoretic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis
Chromatographic and electrophoretic techniques are fundamental for assessing the purity of this compound, separating potential isomers, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of phenylurea compounds. Reversed-phase HPLC with a C18 column is a common method for separating phenylurea herbicides, which are structurally related to the target compound chromatographyonline.comnewpaltz.k12.ny.us. A UV detector is typically used for detection, as the phenylurea and aromatic moieties provide strong UV absorbance chromatographyonline.com. An HPLC method would be developed to determine the purity of a synthesized batch of this compound and to quantify it in various matrices. The method would be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) nih.govmdpi.com.
Isomer Separation: The oxime functional group can exist as (E) and (Z) isomers. HPLC can often be used to separate such geometric isomers. Furthermore, if chiral analogues are prepared, chiral HPLC with a chiral stationary phase (CSP) would be employed to separate the enantiomers and determine the enantiomeric excess.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both separation and identification. LC-MS can be used for the quantitative analysis of the compound at trace levels and for the identification of impurities and degradation products.
Capillary Electrophoresis (CE): CE is another high-resolution separation technique that can be used for the analysis of charged or polar compounds. While less common for neutral phenylureas, derivatization or the use of micellar electrokinetic chromatography (MEKC) could enable the analysis of this compound by CE. For chiral analogues, CE with a chiral selector in the running buffer is a powerful method for enantiomeric separation.
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Application |
| High-Resolution NMR | Complete structural assignment, dynamic studies |
| Advanced Mass Spectrometry | Precise mass determination, fragmentation analysis |
| X-ray Crystallography | Definitive 3D structure, solid-state conformation |
| Vibrational Spectroscopy | Functional group identification, conformational probing |
| Chiroptical Spectroscopy | Enantiomeric excess determination of chiral analogues |
| Chromatographic Techniques | Purity assessment, isomer separation, quantitative analysis |
Chemical Biology Probes and Derivatization Strategies Based on 3 4 1 Hydroxyimino Ethyl Phenyl 1 Phenylurea
Synthesis of Bioconjugates and Fluorescently Tagged Derivatives for Research Tool Development
The creation of bioconjugates and fluorescently labeled versions of 3-{4-[1-(hydroxyimino)ethyl]phenyl}-1-phenylurea is a primary step in developing research tools to study its biological interactions. The oxime's hydroxyl group serves as a convenient and selective point for derivatization, allowing for the attachment of various reporter tags without significantly altering the core pharmacophore responsible for its biological activity.
A common strategy involves coupling the compound to a fluorescent dye, such as a benzoxadiazole derivative or a standard fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a rhodamine dye. This is typically achieved by first introducing a linker to the oxime's hydroxyl group via an ether or ester bond. This linker contains a terminal reactive group (e.g., a carboxylic acid, amine, or thiol) that can then be conjugated to the fluorescent tag. For instance, the oxime can be reacted with an ω-haloalkyl carboxylate, followed by activation of the terminal carboxyl group with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation with an amine-containing fluorophore. nih.gov
Similarly, bioconjugates can be synthesized by linking the compound to biomolecules such as peptides, proteins, or biotin. A biotinylated derivative, for example, would be invaluable for pull-down assays and affinity capture experiments. The synthesis would follow a similar path, involving the attachment of a linker-biotin moiety to the oxime group.
Table 1: Proposed Fluorescent Derivatives of this compound
| Derivative Type | Proposed Modification Strategy | Reagents | Potential Application |
| Fluorescein-Tagged | Ether linkage via the oxime to an amino-linker, followed by conjugation to FITC. | 1. Bromohexylamine2. Fluorescein isothiocyanate (FITC) | Cellular imaging, flow cytometry, fluorescence polarization assays. |
| BODIPY-Conjugate | Esterification of the oxime with a BODIPY-containing carboxylic acid. | BODIPY FL-X, SE | Live-cell imaging, high-resolution microscopy. |
| Biotinylated Probe | Acylation of the oxime with a biotin-linker containing an activated ester. | Biotin-NHS Ester | Affinity purification, pull-down assays, target identification. |
Design and Application of Click Chemistry Methodologies for Compound Derivatization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal approach to derivatization. najah.edu This methodology allows for the specific and high-yield formation of a stable triazole linkage between two molecules, one bearing an azide (B81097) group and the other an alkyne.
To apply this to this compound, the compound must first be functionalized with either an azide or an alkyne "handle." The oxime hydroxyl group is the most logical site for this modification. An alkyne handle can be introduced by reacting the compound with propargyl bromide or pentynoic acid. Conversely, an azide handle can be installed by reacting it with an azido-alcohol under Mitsunobu conditions or with a haloalkane followed by nucleophilic substitution with sodium azide.
Once the "clickable" derivative is synthesized, it can be readily conjugated to a wide array of reporter molecules, biomolecules, or solid supports that have been functionalized with the complementary group (alkyne or azide). This modular approach greatly simplifies the synthesis of a diverse library of probes for various applications.
Table 2: Click Chemistry Functionalization Strategies
| Functional Handle | Synthetic Approach | Complementary Tag | Resulting Linkage |
| Terminal Alkyne | Reaction of the oxime with propargyl bromide in the presence of a base. | Azide-functionalized fluorophore, biotin, or resin. | 1,2,3-Triazole |
| Azide | Reaction of the oxime with a tosylated alcohol followed by substitution with sodium azide. | Alkyne-functionalized peptide, sugar, or affinity tag. | 1,2,3-Triazole |
Development of Immobilized Forms of the Compound for Affinity Purification and Capture Experiments
Immobilizing this compound onto a solid support is a critical step for identifying its protein binding partners through affinity purification. nih.gov This technique involves covalently attaching the compound (the "bait") to an inert matrix, such as agarose (B213101) or magnetic beads. A cell lysate is then passed over this matrix, and proteins that specifically bind to the compound are captured. After washing away non-specific binders, the target proteins can be eluted and identified by mass spectrometry.
The synthesis of an immobilized probe requires the introduction of a linker arm, which serves to distance the compound from the solid support, minimizing steric hindrance and allowing for better accessibility to potential binding partners. The linker is typically attached to the oxime hydroxyl group. The terminal end of the linker must possess a functional group, such as a primary amine or a carboxylic acid, that can be readily coupled to commercially available activated resins (e.g., NHS-activated Sepharose or carboxyl-functionalized beads). The use of magnetic nanoparticles as a support can facilitate easier washing and elution steps. nih.gov
Table 3: Immobilization Strategies for Affinity Purification
| Solid Support | Linker Strategy | Activation Chemistry | Application |
| Agarose Beads | Introduce a long-chain amino-linker (e.g., 6-aminohexanoic acid) at the oxime position. | NHS-ester or epoxy-activated agarose. | Target identification from cell lysates, protein interaction studies. |
| Magnetic Beads | Functionalize the oxime with a linker ending in a carboxylic acid. | Carbodiimide (EDC/NHS) coupling to amine-functionalized beads. | Rapid pull-down assays, isolation of binding partners from complex mixtures. |
| Silica (B1680970) Gel | Attach a silane-containing linker to the oxime. | Reaction with hydroxyl groups on the silica surface. | Affinity chromatography, solid-phase extraction. |
Photochemical and Electrochemical Modifications to Introduce Orthogonal Functionalities
Advanced derivatization strategies can employ photochemical or electrochemical methods to introduce unique functionalities that can be manipulated with high specificity. These methods offer orthogonal control, allowing for modifications at specific times or locations.
Photochemical modifications could involve incorporating a photolabile protecting group or a photo-crosslinking moiety. For instance, a photocleavable linker, such as one containing a o-nitrobenzyl group, could be attached to the oxime. This would allow the compound to be tethered to a surface or a biomolecule and then released upon irradiation with UV light, providing temporal control in biological experiments. Alternatively, incorporating a diazirine or benzophenone (B1666685) group onto the phenylurea scaffold could create a photo-affinity probe. Upon UV activation, these groups form highly reactive species that covalently crosslink to nearby binding partners, enabling irreversible capture of target proteins.
Electrochemical modifications offer another layer of control for introducing or unmasking functional groups. nih.gov While direct electrochemical modification of the parent compound might be challenging, it is possible to introduce electroactive auxiliaries. For example, an N,S-acetal could be incorporated into a linker attached to the compound. Anodic oxidation could then be used to selectively functionalize this position in the presence of various nucleophiles, allowing for late-stage diversification of the probe under mild, controlled conditions. nih.gov This strategy provides a high degree of orthogonality for creating complex research tools.
Strategies for Modulating Compound Solubility and Stability for Research Applications
Phenylurea-containing compounds often exhibit poor aqueous solubility, which can limit their utility in biological assays. nih.gov Several strategies can be employed to enhance the solubility and stability of this compound for research applications.
Solubility Enhancement:
Introduction of Ionizable Groups: Adding acidic (e.g., carboxylate, sulfonate) or basic (e.g., tertiary amine, piperazine) functional groups can significantly improve water solubility by allowing for the formation of salts. nih.gov These groups could be incorporated via a linker attached to the oxime or by modifying one of the phenyl rings, although the latter is synthetically more complex.
PEGylation: Attaching short polyethylene (B3416737) glycol (PEG) chains to the molecule is a well-established method for increasing hydrophilicity and improving pharmacokinetic properties. A PEG linker could be readily attached to the oxime hydroxyl group.
Breaking Molecular Planarity: The planarity of the phenylurea system can contribute to low solubility due to efficient crystal packing. Introducing ortho substituents on one of the phenyl rings can disrupt this planarity and improve solubility. nih.gov
Stability Modulation: The stability of the oxime and urea (B33335) functionalities is generally robust, but can be influenced by pH. In strongly acidic or basic conditions, the oxime could be susceptible to hydrolysis. The urea linkage is typically very stable. For research applications requiring long-term stability in solution, formulation with buffering agents or conversion to a more stable prodrug form could be considered. For instance, the oxime hydroxyl could be acylated with a group that is cleaved by cellular esterases, releasing the active compound intracellularly.
Exploration of Non Clinical Research Applications of 3 4 1 Hydroxyimino Ethyl Phenyl 1 Phenylurea
Application as a Specific Chemical Probe in Cell-Free Biochemical Assays
In the realm of biochemical research, 3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea could serve as a versatile chemical probe in cell-free assays. The phenylurea scaffold is a known pharmacophore that interacts with various biological targets, often through hydrogen bonding with amino acid residues in protein active sites. The oxime group, with its nucleophilic and metal-coordinating properties, adds another layer of potential interaction.
The potential utility of this compound as a chemical probe stems from its ability to engage in specific molecular interactions that can be monitored to study biochemical processes. For instance, it could be investigated as an inhibitor or modulator of enzymes where the active site can accommodate the phenylurea structure and where the oxime group can form key interactions.
Table 1: Potential Applications as a Chemical Probe
| Assay Type | Potential Role of this compound | Rationale |
| Enzyme Inhibition Assays | Competitive or non-competitive inhibitor | The phenylurea moiety can mimic substrate binding, while the oxime can interact with catalytic residues or metal cofactors. |
| Protein-Ligand Binding Studies | A model ligand for biophysical characterization | The compound can be used to study the thermodynamics and kinetics of binding to specific proteins using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). |
| High-Throughput Screening (HTS) | A scaffold for library synthesis or a hit compound for further optimization | Its straightforward synthesis allows for the generation of a library of derivatives to screen for biological activity. nih.govnih.gov |
Potential Utilization in Materials Science as a Monomer or Ligand in Supramolecular Assemblies
The molecular structure of this compound is well-suited for applications in materials science, particularly in the construction of supramolecular assemblies. The urea (B33335) functional group is a robust motif for forming strong, directional hydrogen bonds, leading to the self-assembly of molecules into well-ordered, one-dimensional, or more complex architectures. nih.govresearchgate.net The presence of the oxime group provides an additional site for coordination with metal ions, which can be used to create metal-organic frameworks (MOFs) or coordination polymers. researchgate.netnih.gov
The self-assembly properties of phenylurea derivatives can lead to the formation of supramolecular gels in various solvents. nih.gov By modifying the substituents on the phenyl rings, the properties of these gels, such as their thermal stability and mechanical strength, can be tuned. The oxime functionality within such a gel network could be exploited for its metal-binding capabilities, leading to the development of responsive materials that change their properties upon exposure to specific metal ions.
Table 2: Potential Roles in Materials Science
| Application Area | Specific Role | Key Structural Features |
| Supramolecular Polymers | Monomer unit | The bis-urea hydrogen bonding motif can drive the formation of polymer chains. researchgate.nettue.nl |
| Coordination Polymers | Ligand | The oxime group can coordinate with metal centers to form extended networks. researchgate.netrsc.org |
| Supramolecular Gels | Gelator | Self-assembly through hydrogen bonding can lead to the formation of fibrous networks that entrap solvent molecules. nih.gov |
| Functional Materials | Responsive component | The oxime moiety can act as a recognition site for metal ions, leading to changes in the material's properties. |
Role as a Precursor in the Synthesis of More Complex Organic Molecules or Heterocycles
In synthetic organic chemistry, this compound can serve as a valuable starting material for the synthesis of a variety of more complex molecules, particularly nitrogen-containing heterocycles. Both the urea and oxime functionalities offer multiple reactive sites that can be exploited to construct new ring systems.
The oxime group is a well-established precursor for the synthesis of various heterocycles, such as isoxazoles, pyrroles, and pyridines. benthamdirect.comresearchgate.netresearchgate.netclockss.org For example, the oxime can undergo cyclization reactions with various reagents to form five- or six-membered rings. The phenylurea moiety can also participate in cyclization reactions or be modified to introduce additional functional groups. For instance, the urea nitrogens can be alkylated or acylated, and the phenyl rings can undergo electrophilic substitution. iglobaljournal.comnih.gov
Table 3: Potential Synthetic Transformations
| Functional Group | Reaction Type | Potential Products |
| Oxime | Cycloaddition | Isoxazoles, isoxazolines |
| Oxime | Beckmann rearrangement | Amides, lactams |
| Oxime | Reduction | Amines |
| Urea | Cyclization | Pyrimidinediones, hydantoins |
| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |
The presence of both a phenylurea and an oxime group in the same molecule allows for the possibility of tandem reactions, where both functional groups participate in a single synthetic sequence to generate complex molecular architectures.
Use in Analytical Chemistry as a Derivatization Agent or Internal Standard
In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to enhance the detectability and separation of analytes. This compound possesses structural features that make it a potential candidate for use as a derivatizing agent or an internal standard.
The phenylurea moiety can impart a strong ultraviolet (UV) chromophore to the molecule, which is beneficial for UV-Vis detection in HPLC. sdiarticle4.com Phenyl isocyanates, which are precursors to phenylureas, are known derivatizing agents for amines and alcohols. sdiarticle4.com While the target compound itself is a urea, its synthesis from a corresponding isocyanate suggests its potential utility in methods development.
As an internal standard, this compound would be added to a sample in a known concentration to aid in the quantification of other analytes. Its distinct retention time in chromatography and unique mass fragmentation pattern in mass spectrometry would be advantageous for this purpose. The presence of both phenylurea and oxime groups provides multiple sites for potential fragmentation, leading to a characteristic mass spectrum.
Investigation in Chemo-Sensors or Biosensors Based on Its Specific Molecular Interactions
The development of chemo-sensors and biosensors for the selective detection of ions and molecules is a rapidly growing field of research. The structure of this compound incorporates functionalities that are known to be effective in molecular recognition, making it a promising candidate for the development of new sensors. nih.govnih.gov
The oxime group is a known chelator for various metal ions, and its incorporation into a sensor molecule can provide a binding site for the target analyte. wikipedia.org The phenylurea moiety can participate in hydrogen bonding interactions, which can contribute to the selective binding of anions or neutral molecules. The combination of these two recognition sites could lead to a sensor with high selectivity for a particular analyte.
The sensing mechanism could be based on a change in the optical or electrochemical properties of the molecule upon binding to the analyte. For example, coordination of a metal ion to the oxime group could lead to a change in the fluorescence emission or a shift in the UV-Vis absorption spectrum. chemisgroup.usuzh.ch Similarly, the binding of an anion to the urea group could perturb the electronic structure of the molecule and result in a detectable signal.
Table 4: Potential Sensor Applications
| Sensor Type | Target Analyte | Recognition Moiety | Potential Signal Transduction |
| Chemo-sensor | Metal ions (e.g., Cu²⁺, Ni²⁺, Pb²⁺) | Oxime group | Fluorescence quenching or enhancement, colorimetric change |
| Chemo-sensor | Anions (e.g., F⁻, AcO⁻) | Urea group | Change in UV-Vis absorption, electrochemical signal |
| Biosensor | Biomolecules (e.g., enzymes, proteins) | Phenylurea and/or oxime | Modulation of an enzymatic reaction, change in surface plasmon resonance |
Further research into the coordination chemistry and molecular recognition properties of this compound is warranted to fully explore its potential in these diverse areas of non-clinical scientific investigation.
Future Research Directions and Unaddressed Challenges in the Study of 3 4 1 Hydroxyimino Ethyl Phenyl 1 Phenylurea
Emerging Synthetic Technologies for Accessing Structurally Diverse Urea-Oxime Architectures
Modern synthetic strategies offer promising avenues. For instance, the use of isocyanate intermediates, generated in situ via reactions like the Hofmann or Curtius rearrangements, provides a powerful method for constructing unsymmetrical ureas. organic-chemistry.org Palladium-catalyzed cross-coupling reactions of aryl chlorides or triflates with sodium cyanate (B1221674) also enable the one-pot synthesis of N,N,N′-trisubstituted ureas, accommodating a wide array of functional groups. organic-chemistry.org The oxime moiety is typically formed through the reaction of a ketone with hydroxylamine. researchgate.net
Emerging technologies could significantly enhance the synthesis of these compounds. Flow chemistry, for example, can improve reaction efficiency, safety, and scalability. One-pot reactions that combine several synthetic steps without isolating intermediates can reduce waste and increase throughput. organic-chemistry.org Furthermore, the development of novel catalysts, such as copper-catalyzed methods for urea (B33335) synthesis from isocyanides and O-benzoyl hydroxylamines, could expand the toolkit for creating these complex molecules under mild conditions. mdpi.com
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Synthesis of heterocyclic precursors and final compounds. |
Advanced Mechanistic Investigations Employing Single-Molecule Techniques
Understanding how 3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea interacts with biological targets at a molecular level is crucial for its development. Traditional biochemical assays measure the average behavior of a large population of molecules, which can obscure important details like transient intermediate states, rare events, or distinct subpopulations. umich.edunih.gov Single-molecule techniques offer a powerful lens to overcome these limitations by observing individual molecular events in real time. wikipedia.org
Future mechanistic studies should employ a suite of single-molecule methods to dissect the compound's interactions. Techniques such as single-molecule fluorescence resonance energy transfer (smFRET) can reveal conformational changes in a target protein upon binding of the compound. nih.govwhiterose.ac.uk Force spectroscopy methods, including atomic force microscopy (AFM) and optical tweezers, can directly measure the forces and kinetics of binding and unbinding between the compound and its interaction partner. umich.eduwikipedia.org These methods provide unprecedented detail about the dynamic and mechanical aspects of molecular interactions. umich.edunih.gov
By applying these techniques, researchers can build a detailed picture of the step-by-step mechanism of action, which is essential for rational drug design and optimization. nih.gov
Table 2: Application of Single-Molecule Techniques to Study Compound Interactions
| Technique | Type of Information Provided | Potential Application for this compound |
|---|---|---|
| Single-Molecule FRET (smFRET) | Conformational dynamics, binding kinetics. nih.gov | Observing target protein folding/unfolding or conformational changes upon compound binding. |
| Optical/Magnetic Tweezers | Binding forces, kinetics, mechanical properties of interactions. umich.edu | Quantifying the binding strength and dissociation rate from a single target molecule. |
| Atomic Force Microscopy (AFM) | High-resolution imaging, force spectroscopy. wikipedia.org | Visualizing compound-target complexes and measuring interaction forces. wikipedia.org |
| Single-Molecule Fluorescence Microscopy | Stoichiometry, co-localization, real-time tracking. nih.gov | Determining the number of compound molecules bound to a target and tracking their interaction in real-time. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The vast chemical space of possible urea-oxime derivatives makes traditional, trial-and-error synthesis and screening inefficient. oncodesign-services.com Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid, data-driven design and optimization of novel compounds. researchgate.netdovepress.com Integrating these computational tools is a critical future direction for the study of this compound.
Furthermore, AI can predict viable synthetic pathways, helping chemists to prioritize routes that are most likely to succeed. nih.gov By leveraging AI and ML, researchers can more effectively navigate the chemical space, prioritizing the synthesis of compounds with the highest probability of desired activity and reducing the time and cost associated with discovery and lead optimization. dovepress.comnih.gov
Table 3: AI and Machine Learning in Compound Development
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| Predictive Modeling (QSAR/QSPR) | Forecast biological activity and physicochemical properties of new analogues. oncodesign-services.com | Prioritization of high-potential compounds for synthesis, reducing experimental costs. |
| De Novo Drug Design | Generate novel molecular structures with optimized properties. researchgate.net | Discovery of new urea-oxime derivatives with enhanced efficacy and better safety profiles. |
| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity profiles. oncodesign-services.com | Early identification of candidates with poor pharmacokinetic or safety profiles. |
| Retrosynthesis Prediction | Identify and suggest efficient synthetic routes for target molecules. oncodesign-services.com | Acceleration of the synthesis planning process. |
Addressing Scalability and Cost-Effectiveness for Research-Grade Production
For any promising compound, the transition from laboratory-scale synthesis to the production of larger, research-grade quantities presents significant challenges in scalability and cost. pharmaceutical-technology.com Processes that are feasible for milligram-scale synthesis may become impractical or unsafe at the kilogram scale. acs.org Key challenges often include the use of expensive starting materials, low-yielding synthetic steps, and the need for costly purification methods like chromatography. pharmaceutical-technology.com
Future research must address these issues early in the development process. A focus on "green chemistry" principles, such as minimizing hazardous waste and improving atom economy, is essential. This involves designing synthetic routes with fewer steps, using readily available and less expensive raw materials, and replacing hazardous reagents with safer alternatives. acs.org
Developing robust crystallization methods for purification instead of relying on chromatography can dramatically reduce costs and solvent waste. pharmaceutical-technology.com A thorough process hazard analysis is also critical to ensure that the synthesis can be safely scaled up. Ultimately, the goal is to develop a process that is not only efficient and high-yielding but also economically viable and environmentally sustainable for producing the quantities needed for advanced preclinical studies. acs.orgagropages.com
Exploration of Novel Interaction Partners and Theoretical Roles Beyond Current Hypotheses
The biological role of this compound is largely unexplored. Its structure, featuring a diaryl urea, suggests a potential for various non-covalent interactions that are crucial for molecular recognition in biological systems. mdpi.com The urea moiety can act as both a hydrogen bond donor and acceptor, while the two phenyl rings can participate in π-π stacking, CH-π, and cation-π interactions with protein targets. mdpi.comnih.gov
A significant future direction is the broad exploration of novel interaction partners to uncover its mechanism of action and potential therapeutic applications. This can be achieved through a combination of computational and experimental approaches. Molecular docking simulations can screen large libraries of proteins to identify potential binding targets. Experimental methods like thermal shift assays, affinity chromatography, and chemoproteomics can then be used to validate these computational hits and identify binding partners in a cellular context.
Given that urea derivatives have been successfully developed as inhibitors for various targets, including kinases like NEK7, it is plausible that this compound could interact with a range of proteins. nih.gov A systematic, unbiased screening approach will be essential to move beyond any preconceived notions and uncover novel biological functions for this class of compounds.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the recommended synthetic routes for 3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea, and how can structural purity be validated? A: A common synthetic approach involves a condensation reaction between a substituted benzaldehyde derivative (e.g., 4-acetylphenol) and phenylurea, followed by hydroxylamine treatment to introduce the hydroxyimino group . Structural validation requires multi-technique analysis:
- FTIR to confirm urea C=O stretching (~1650–1700 cm⁻¹) and hydroxyimino (N–O) bands (~900–950 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and methyl/methylene groups adjacent to the hydroxyimino moiety (δ 2.0–3.5 ppm) .
- HPLC (C18 column, UV detection at 254 nm) to assess purity (>95% recommended for biological studies) .
Advanced Structural Analysis
Q: How can X-ray crystallography and Hirshfeld surface analysis resolve ambiguities in molecular conformation? A: Single-crystal X-ray diffraction provides precise bond lengths/angles, particularly for the hydroxyimino-ethylphenyl group, which may exhibit tautomeric equilibria. Hirshfeld surfaces quantify intermolecular interactions (e.g., H-bonding between urea NH and phenolic O–H groups), critical for understanding packing efficiency and stability . For example, C–H···O interactions (<3.0 Å) dominate in analogous urea derivatives, as shown in Hirshfeld studies .
Safety and Handling Protocols
Q: What are the critical safety measures for handling this compound in laboratory settings? A: While specific toxicological data are limited, precautionary measures include:
- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydroxylamine derivatives) .
- First Aid : For inhalation exposure, administer artificial respiration and seek immediate medical attention .
Data Contradictions in Spectroscopic Analysis
Q: How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between batches? A: Batch-to-batch variations may arise from:
- Tautomerism : The hydroxyimino group (C=N–OH) can tautomerize to a nitroso form (C–NH–O), altering NMR signals. Use deuterated DMSO to stabilize the preferred tautomer .
- Solvent Effects : Polar solvents (e.g., D₂O/CD₃OD) may shift urea NH protons upfield by 0.5–1.0 ppm. Consistently report solvent conditions .
- Impurity Profiling : Cross-validate with LC-MS to detect byproducts (e.g., unreacted aldehydes or over-oxidized species) .
Mechanistic Insights in Bioactivity Studies
Q: What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. Key steps:
- Target Selection : Prioritize receptors with urea-binding pockets (e.g., kinases or carbonic anhydrases).
- Parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level for the hydroxyimino group .
- Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yield and selectivity? A: Use a Design of Experiments (DoE) approach:
- Variables : Temperature (60–100°C), catalyst (e.g., p-TsOH vs. AcOH), and hydroxylamine hydrochloride stoichiometry (1.2–2.0 eq) .
- Response Surface Methodology (RSM) identifies optimal conditions. For similar ureas, 80°C with 1.5 eq hydroxylamine increased yields from 65% to 88% .
- In-situ Monitoring : ReactIR tracks urea formation (C=O band disappearance) in real time .
Stability and Degradation Pathways
Q: What are the dominant degradation pathways under ambient storage, and how can stability be enhanced? A: Hydrolysis of the hydroxyimino group to a ketone is a key degradation route. Mitigation strategies:
- Storage : −20°C under argon in amber vials to prevent UV-induced radical reactions .
- Stabilizers : Add antioxidants (e.g., BHT, 0.1% w/w) to suppress oxidation .
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks; monitor via HPLC for ketone byproduct formation .
Methodological Challenges in Bioassay Design
Q: How can researchers mitigate interference from the compound’s autofluorescence in cellular assays? A: The phenylurea backbone may exhibit intrinsic fluorescence (λex/λem ~280/350 nm). Solutions include:
- Fluorescence Quenching : Use plate readers with narrowband filters or time-resolved detection to separate signals .
- Alternative Assays : Switch to luminescence-based endpoints (e.g., CellTiter-Glo® for viability) .
- Control Experiments : Include vehicle-only controls to baseline-correct fluorescence artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
